L-750667
Description
Historical Context of L-750,667 Trihydrochloride Discovery and Initial Characterization
The quest for selective dopamine (B1211576) receptor ligands led to the identification of L-750,667 in the mid-1990s. Researchers at the Merck Sharp and Dohme Research Laboratories identified this novel azaindole derivative as a compound with high affinity and remarkable selectivity for the D4 dopamine receptor. nih.gov A pivotal 1996 study detailed the initial pharmacological characterization of L-750,667 and its radioiodinated form, [¹²⁵I]L-750,667. nih.gov
This initial research established that L-750,667 binds to the human D4 receptor with a high affinity, exhibiting a Ki value of 0.51 nM. nih.govmedchemexpress.comszabo-scandic.commedchemexpress.comtargetmol.comtebubio.com Its selectivity was a significant breakthrough, showing over 2000-fold greater affinity for the D4 receptor compared to the D2 and D3 dopamine receptors. nih.govmdpi.com The compound demonstrated minimal affinity for other receptors, including D1/D5 dopamine receptors and various serotonin (B10506) receptors. nih.govmdpi.com
Functional studies were crucial in characterizing L-750,667 as an antagonist. It was shown to effectively reverse the dopamine-induced inhibition of cyclic AMP (cAMP) accumulation in cells engineered to express the human D4 receptor. nih.govmedchemexpress.comszabo-scandic.commedchemexpress.comtargetmol.com This antagonistic activity, combined with its high selectivity, positioned L-750,667 as a superior tool for studying the D4 receptor. The development of its radiolabeled counterpart, [¹²⁵I]L-750,667, further enhanced its utility, providing a high-affinity radioligand (Kd = 0.16 nM) for quantifying D4 receptor density in tissues. nih.govmedchemexpress.comszabo-scandic.com
Table 1: Initial Pharmacological Data for L-750,667
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) for hD4 Receptor | 0.51 nM | nih.gov |
| Radioligand Binding Affinity (Kd) for [¹²⁵I]L-750,667 | 0.16 ± 0.06 nM | nih.gov |
| Selectivity over D2/D3 Receptors | >2000-fold | nih.gov |
| Functional Activity | Antagonist | nih.gov |
Significance of L-750,667 Trihydrochloride in Contemporary Pharmacological Research
In the years following its discovery, L-750,667 trihydrochloride has become a standard tool in neuroscience and psychiatry research. medchemexpress.comszabo-scandic.com Its primary significance lies in its ability to selectively block D4 receptors, allowing researchers to investigate the specific roles of this receptor subtype in the central nervous system. medchemexpress.comszabo-scandic.com The dopamine D4 receptor is implicated in a range of neurological and psychiatric conditions, including schizophrenia, attention deficit/hyperactivity disorder (ADHD), and substance abuse. wikipedia.org
The use of L-750,667 has been instrumental in studies aimed at understanding the distribution and function of D4 receptors in the brain. medchemexpress.comszabo-scandic.com For instance, its radiolabeled form has been employed in imaging studies to map the location of these receptors. nih.gov Furthermore, by observing the behavioral and cellular effects of blocking D4 receptors with L-750,667, scientists can infer the receptor's normal physiological functions.
Research has shown that L-750,667 can act as a partial agonist at the wild-type D2 receptor under certain experimental conditions, while maintaining its antagonist activity at the D4 receptor. nih.gov This highlights the complexity of ligand-receptor interactions and the importance of detailed pharmacological profiling. The compound has also been used in studies exploring the potential of D4 receptor antagonists in various therapeutic areas, including the investigation of cancer and metabolic disorders. targetmol.comresearchgate.net
Table 2: Research Applications of L-750,667 Trihydrochloride
| Research Area | Application of L-750,667 | Key Findings | Reference |
|---|---|---|---|
| Neuroscience | Studying the distribution and function of D4 receptors in the CNS. | Helps to elucidate the role of D4 receptors in neurological processes. | medchemexpress.comszabo-scandic.com |
| Psychiatry | Investigating the involvement of D4 receptors in psychiatric disorders. | Provides insights into conditions like schizophrenia and ADHD. | wikipedia.org |
| Drug Abuse Studies | Examining the role of D4 receptors in addiction. | Failed to attenuate reinstatement of cocaine-seeking behaviors in rats, suggesting a primary role for cortical regions in D4-mediated relapse. | mdpi.com |
| Receptor Pharmacology | Characterizing the selectivity and function of dopamine receptor ligands. | Revealed nuanced interactions, including partial agonism at D2 receptors. | nih.gov |
| Dermatology | Investigating the role of dopamine receptors in melanogenesis. | Found to reduce melanin (B1238610) content in melanoma cells. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOURSPNOEWYAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474692 | |
| Record name | L-750,667 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021868-80-3 | |
| Record name | L-750,667 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1021868-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of L 750,667 Trihydrochloride As a Dopamine Receptor Modulator
Selective Dopamine (B1211576) D4 Receptor Antagonism
L-750,667 trihydrochloride is distinguished by its potent and selective antagonist activity at the dopamine D4 receptor. This selectivity is a key feature of its pharmacological profile.
Affinity and Selectivity Profile
Research has consistently demonstrated the high affinity of L-750,667 for the human dopamine D4 receptor. The inhibition constant (Ki), a measure of affinity, for L-750,667 at the D4 receptor is reported to be 0.51 nM. medchemexpress.comnih.govszabo-scandic.comtargetmol.commedchemexpress.commedchemexpress.eumedchemexpress.com Furthermore, its radiolabeled form, [¹²⁵I]L-750,667, exhibits a dissociation constant (Kd) of 0.16 nM for the D4 receptor, further confirming its high-affinity binding. medchemexpress.comnih.govszabo-scandic.commedchemexpress.eumedchemexpress.com
A critical aspect of its profile is its selectivity. L-750,667 shows over 2000-fold greater selectivity for the D4 receptor compared to the D2 and D3 dopamine receptor subtypes. nih.govmdpi.com Its affinity for D1 and D5 dopamine receptors, as well as for sigma binding sites and certain serotonin (B10506) receptors (5-HT1A and 5-HT2), is also low. nih.govmdpi.com
Comparative Analysis with Other Dopamine Receptor Ligands
When compared with other dopamine receptor ligands, the selectivity of L-750,667 becomes particularly apparent. For instance, atypical antipsychotics like clozapine (B1669256) have a high affinity for the D4 receptor, but also interact with numerous other receptors. researchgate.netdrugbank.com Similarly, typical antipsychotics such as haloperidol (B65202) bind to D2 receptors with high affinity and also interact with D4 receptors. nih.gov In contrast, L-750,667's interaction is more focused on the D4 receptor. nih.govmdpi.com This distinguishes it from less selective compounds. Another D4 selective antagonist, L-745,870, also shows high selectivity over other dopamine receptor subtypes. researchgate.netnih.gov Interestingly, while L-750,667 acts as an antagonist at the D4 receptor, it has been observed to exhibit partial agonist activity at the wild-type D2 receptor under certain experimental conditions. nih.govomicsdi.org
Mechanistic Insights into Dopaminergic Signaling Modulation
L-750,667's antagonism at the D4 receptor initiates a cascade of intracellular events, primarily influencing the adenylyl cyclase pathway and other downstream signaling networks.
Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation
The dopamine D4 receptor is a member of the D2-like family of receptors, which are coupled to inhibitory G proteins (Gαi/o). nih.gov Activation of these receptors by an agonist, such as dopamine, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.gov As a D4 receptor antagonist, L-750,667 blocks this action. It has been shown to reverse the dopamine-induced inhibition of cAMP accumulation in cells expressing the human D4 receptor. medchemexpress.comnih.govszabo-scandic.comtargetmol.commedchemexpress.commedchemexpress.eumedchemexpress.com This functional antagonism restores or permits the accumulation of cAMP.
Inhibition of Adenylyl Cyclase Activity
By binding to the D4 receptor without activating it, L-750,667 prevents the Gαi/o-mediated inhibition of the enzyme adenylyl cyclase. drugbank.com This effectively disinhibits the enzyme, allowing for the synthesis of cAMP from ATP to proceed. nih.gov The D4 receptor is a major subtype that mediates the dopamine-induced suppression of adenylyl cyclase in certain tissues, such as the retina. researchgate.netdrugbank.comnih.gov The ability of L-750,667 to counteract this suppression underscores its role as a functional D4 antagonist.
Engagement with G-Protein Coupled Receptor (GPCR) Downstream Pathways
The signaling cascade initiated by D4 receptor activation is not limited to cAMP regulation. D2-like receptors, including D4, can modulate various downstream signaling pathways. ontosight.ai These can include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. ontosight.ai
Activation of the D4 receptor has been demonstrated to stimulate the MAPK pathway, a process that can be dependent on the transactivation of other receptors like the platelet-derived growth factor (PDGF) β receptor in certain cell types. nih.govutoronto.ca As an antagonist, L-750,667 would be expected to block these D4-mediated effects on downstream pathways. D4 receptor activation can also lead to the activation of Phospholipase C-beta (PLCβ), resulting in subsequent intracellular calcium release. nih.gov The intricate network of these signaling pathways highlights the complex role of D4 receptor modulation.
Preclinical Investigations and Therapeutic Avenues in Neuroscience and Psychiatry
Elucidation of Dopamine (B1211576) D4 Receptor Distribution and Function in the Central Nervous System
L-750,667 trihydrochloride and its radiolabeled form, [¹²⁵I]L-750,667, have been instrumental in mapping the distribution and understanding the function of dopamine D4 receptors in the central nervous system. medchemexpress.euszabo-scandic.commedchemexpress.com As a selective antagonist, it effectively reverses the dopamine-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key signaling pathway for D4 receptors. medchemexpress.eumedchemexpress.comtargetmol.com This property makes it an invaluable tool for studying the functional consequences of D4 receptor blockade. medchemexpress.com
The high affinity and selectivity of L-750,667 for the D4 receptor have been quantified in various studies, demonstrating its suitability for these research applications. merckmillipore.com
Table 1: Binding Affinity and Selectivity of L-750,667
| Parameter | Value | Receptor | Notes |
| Ki | 0.51 nM | Dopamine D4 | Demonstrates high-affinity binding. medchemexpress.eumedchemexpress.comtargetmol.commerckmillipore.commedchemexpress.eu |
| Kd ([¹²⁵I]L-750,667) | 0.16 nM | Dopamine D4 | High affinity of the radiolabeled form. medchemexpress.eumedchemexpress.commerckmillipore.com |
| Selectivity | >2000-fold | D4 vs. D2/D3 | Shows high selectivity over other D2-like family receptors. merckmillipore.com |
Potential in Neurological Diseases
The unique distribution and modulatory function of the D4 receptor suggest its involvement in various neurological processes and diseases. Research using tools like L-750,667 is beginning to uncover these potential therapeutic avenues. medchemexpress.eu
Preliminary research indicates that L-750,667 trihydrochloride possesses neuroprotective qualities, including the ability to inhibit cell death. evitachem.com While the precise mechanisms are still under investigation, its antagonist action at the D4 receptor appears to interfere with pathological processes that lead to neuronal damage. The role of dopamine receptors in modulating neuroinflammation and oxidative stress is an active area of research, and blocking specific receptor subtypes like D4 with antagonists such as L-750,667 may represent a viable strategy for neuroprotection in certain neurological disorders.
Implications for Psychiatric Disorders Research
Given the localization of D4 receptors in brain regions associated with emotion and complex behavior, such as the mesolimbic system and prefrontal cortex, their dysregulation has been implicated in several psychiatric disorders. mdpi.comnih.gov L-750,667 trihydrochloride serves as a key compound in studies aiming to dissect the role of D4 receptors in conditions like schizophrenia, attention-deficit hyperactivity disorder (ADHD), and addiction. wikipedia.orgsmolecule.com
The human D4 receptor gene is known for its polymorphic variants, which can alter receptor function and are associated with a greater incidence of certain disorders like ADHD. nih.govwikipedia.org By selectively blocking D4 receptors, L-750,667 allows researchers to probe the behavioral and neurochemical consequences of diminished D4 signaling, mimicking aspects of these genetic variations. nih.gov This approach helps to clarify the neurobiological mechanisms that may underlie treatment resistance in some psychiatric conditions and to identify potential new therapeutic targets. nih.gov
Investigation of L 750,667 Trihydrochloride in Melanogenesis Regulation
Inhibition of Melanogenesis via Dopamine (B1211576) D4 Receptor Antagonism
L-750,667 trihydrochloride has been identified as an inhibitor of melanogenesis due to its function as a selective antagonist of the dopamine D4 receptor. nih.govnih.gov Dopamine receptors are present in human skin and are involved in the regulation of melanin (B1238610) production. researchgate.net Specifically, the antagonism of the D4 receptor by L-750,667 has been shown to reduce melanin content in research models. researchgate.net This inhibitory action suggests that the dopamine D4 receptor plays a role in promoting melanogenesis, and blocking its activity can therefore downregulate melanin synthesis. nih.gov
The compound exhibits high affinity and selectivity for the dopamine D4 receptor, with significantly lower affinity for D2 and D3 receptors. merckmillipore.com This specificity allows for targeted investigation of the D4 receptor's role in cellular processes, including pigmentation. Functional studies have confirmed its antagonist activity at D4 receptors. merckmillipore.com
Molecular Mechanisms of Melanogenesis Modulation
The inhibitory effect of L-750,667 trihydrochloride on melanogenesis is not merely a result of receptor blockade but involves a cascade of downstream molecular events. Key among these are the transcriptional downregulation of a master regulator of pigmentation and the involvement of a critical signaling pathway.
A primary mechanism through which L-750,667 inhibits melanin production is by decreasing the expression of the Microphthalmia-associated transcription factor (MITF). nih.govnih.gov MITF is a crucial transcription factor that governs the expression of several key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.commdpi.commdpi.com By downregulating MITF, L-750,667 effectively reduces the cellular machinery required for melanin synthesis. nih.govnih.gov This transcriptional control is a pivotal point in the regulation of melanogenesis. thno.orgfrontiersin.org
The downregulation of MITF by L-750,667 is mediated through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. nih.govnih.gov The activation of ERK, a member of the mitogen-activated protein kinase (MAPK) family, is known to negatively regulate melanogenesis. mdpi.commdpi.com ERK activation leads to the phosphorylation and subsequent degradation of MITF, thereby inhibiting the transcription of melanogenic genes. mdpi.com Research indicates that L-750,667's inhibitory effect on melanogenesis is linked to its ability to trigger this ERK signaling cascade. nih.govnih.gov The use of specific ERK inhibitors has been shown to counteract the depigmenting effects of certain compounds, further solidifying the role of this pathway. nih.govplos.org
Cellular Models for Melanogenesis Research (e.g., B16 melanoma cells)
To investigate the effects of L-750,667 trihydrochloride on melanogenesis, researchers commonly employ in vitro cellular models. A widely used and well-characterized model is the B16 murine melanoma cell line. researchgate.netcellosaurus.org These cells are capable of producing melanin and are responsive to various stimuli that regulate pigmentation, making them an excellent system for studying the efficacy and mechanisms of melanogenesis inhibitors. nih.govjmb.or.krnih.gov Studies using B16 melanoma cells have been instrumental in demonstrating the reduction of melanin content and elucidating the involvement of the MITF and ERK pathways following treatment with L-750,667. nih.govresearchgate.net The use of such models allows for controlled experiments to dissect the molecular pathways involved in pigmentation and to screen for potential therapeutic agents. nih.govmdpi.com
Detailed Research Findings
The following table summarizes key findings from studies investigating the effects of L-750,667 trihydrochloride and related mechanisms in melanogenesis.
| Finding | Experimental System | Key Result | Reference |
| Inhibition of Melanin Production | B16F10 melanoma cells | L-750,667 trihydrochloride reduced melanin content. | researchgate.net |
| MITF Downregulation | Melanocytes | L-750,667 treatment led to decreased MITF expression. | nih.govnih.gov |
| ERK Pathway Activation | Melanocytes | The compound was shown to activate the ERK signaling pathway. | nih.govnih.gov |
| Receptor Specificity | HEK cells expressing human D4 receptor | L-750,667 demonstrated high affinity and selective antagonism for the D4 receptor. | merckmillipore.com |
Research on L 750,667 Trihydrochloride in Other Biological Systems
Exploration of Anti-Lipolytic Activity in Cancer Cachexia Models
Cancer cachexia is a debilitating syndrome involving involuntary loss of fat and muscle mass. A central feature of this condition is the excessive breakdown of fat, a process known as lipolysis. The β3-adrenergic receptor (β3-AR) is recognized as a key regulator of lipolysis in adipose tissue. nih.gov L-750,667 has been identified in research contexts as a selective β3-adrenergic receptor antagonist, a compound that blocks the action of the β3-AR. tum.de
The scientific rationale for exploring L-750,667 and similar antagonists in cancer cachexia models is based on the role of β3-AR in energy metabolism. Activation of these receptors stimulates lipolysis; therefore, blocking them is a potential strategy to preserve adipose tissue and counteract the severe weight loss associated with cachexia. nih.govamegroups.org In animal models of cancer cachexia, such as those using C26 tumor cells, the administration of β3-AR antagonists has been studied to see if they can alleviate weight loss and inhibit tumor growth. nih.gov While some studies have focused on developing novel derivatives, they use existing compounds like L-748,337, a tool compound related to the L-750,667 series, as a benchmark for antagonist activity. nih.govmdpi.com The loss of adipose tissue in cancer patients is driven by an increased rate of lipolysis, and tumor-derived factors, such as Zinc-α2-glycoprotein (ZAG), can stimulate this process through the β3-AR. amegroups.orgnih.gov This highlights the receptor as a direct target for intervention.
| Receptor/Process | Role in Cancer Cachexia | Potential Action of β3-AR Antagonist |
| β3-Adrenergic Receptor (β3-AR) | Key regulator of lipolysis and thermogenesis in adipose tissue. nih.gov | Blocks receptor activation to reduce fat breakdown. |
| Lipolysis | Increased rate leads to depletion of fat stores and severe weight loss. amegroups.orgnih.gov | Inhibits excessive lipolysis to preserve adipose mass. |
| Tumor-Derived Factors (e.g., ZAG) | Can stimulate lipolysis by binding to β3-adrenergic receptors. nih.gov | Prevents tumor factors from activating the lipolytic pathway. |
Investigation of Antiretroviral Activity
L-750,667 has also been characterized as a potent antiretroviral agent, specifically targeting the Human Immunodeficiency Virus Type 1 (HIV-1).
HIV-1 Protease Inhibition Mechanism
The primary mechanism of L-750,667's antiretroviral action is the potent and specific inhibition of the HIV-1 protease enzyme. evitachem.com This enzyme is a critical component of the viral life cycle, functioning as an aspartyl protease that cleaves large, non-functional viral polyproteins into smaller, active proteins. wikipedia.orgdovepress.com These smaller proteins are essential for constructing the mature virus.
Protease inhibitors like L-750,667 are designed as peptide-like molecules that mimic the natural substrates of the HIV-1 protease. wikipedia.orgnih.gov They bind competitively to the enzyme's active site, a cavity covered by two flexible "flaps". wikipedia.orgdovepress.com This binding action physically blocks the polyprotein substrates from accessing the catalytic site, thereby preventing their cleavage. dovepress.com The inhibition of this enzymatic step is a cornerstone of many antiretroviral therapies. wikipedia.org
Interference with Viral Life Cycle and Replication
By successfully inhibiting the HIV-1 protease, L-750,667 disrupts a late and essential stage of the viral replication cycle. nih.govnih.gov The cleavage of the Gag and Gag-Pol polyproteins is a necessary step for the assembly and maturation of new viral particles. dovepress.comnih.gov When the protease is blocked, the polyproteins remain intact.
This leads to the assembly of immature, structurally disorganized, and non-infectious virions. wikipedia.orgnih.gov These particles are released from the host cell but are incapable of infecting new cells, which effectively halts the spread of the virus. nih.govcatie.ca The direct consequence of this interference is the suppression of viral replication and a reduction in viral load. nih.gov
| HIV-1 Life Cycle Stage | Role of HIV-1 Protease | Effect of L-750,667 (Protease Inhibitor) |
| 7. Budding & Maturation | Cleaves Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins. nih.govnih.gov | Binds to the protease active site, blocking cleavage. wikipedia.orgdovepress.com |
| Resulting Virion | A mature, infectious HIV particle is formed. | An immature, non-infectious particle is released. nih.gov |
| Viral Replication | Virus can proceed to infect new CD4 cells. catie.ca | The viral life cycle is interrupted, and replication is suppressed. nih.gov |
Advanced Methodologies and Research Approaches for L 750,667 Trihydrochloride Studies
Radioligand Binding Assays (e.g., [125I]L-750,667)
Radioligand binding assays are fundamental in characterizing the interaction of L-750,667 with its target receptor. The radioiodinated form, [125I]L-750,667, serves as a highly selective and high-affinity tool for these studies. nih.gov
Detailed Research Findings:
Affinity and Selectivity: L-750,667 demonstrates a high affinity for the D4 dopamine (B1211576) receptor, with a reported inhibition constant (Ki) of 0.51 nM. nih.govtargetmol.com It exhibits over 2000-fold selectivity for the D4 receptor compared to D2 and D3 dopamine receptors. nih.gov The radiolabeled version, [125I]L-750,667, binds with a dissociation constant (Kd) of approximately 0.16 nM to human D4 receptors expressed in human embryonic kidney (HEK) cells and 0.06 nM in rat retinal membranes. nih.govnih.gov
Binding Characteristics: Saturation analysis using [125I]L-750,667 reveals a single high-affinity binding site on human D4 receptors. nih.gov The maximum number of binding sites (Bmax) determined in hD4 HEK cells using [125I]L-750,667 correlates well with values obtained using other radioligands like [3H]spiperone. nih.gov
Pharmacological Profile: Competition binding assays with known dopamine receptor agonists and antagonists have further characterized the binding of [125I]L-750,667. The rank order of potency for antagonists displacing [125I]L-750,667 is consistent with a D4 receptor profile. nih.gov
| Radioligand Binding Data for L-750,667 | |
| Parameter | Value |
| Ki (inhibition constant) | 0.51 nM nih.govtargetmol.com |
| Kd ([125I]L-750,667, human D4) | 0.16 ± 0.06 nM nih.gov |
| Kd ([125I]L-750,667, rat retina) | 0.06 ± 0.02 nM nih.gov |
| Bmax (hD4 HEK cells) | 251 ± 71 fmol/mg nih.gov |
Functional Cell-Based Assays (e.g., cAMP accumulation assays)
Functional cell-based assays are crucial for determining the cellular response to L-750,667 binding to the D4 receptor. A common method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. targetmol.commedchemexpress.com
Detailed Research Findings:
Antagonist Activity: L-750,667 acts as a high-affinity antagonist at D4 receptors. nih.gov In functional assays, it effectively reverses the inhibition of cAMP accumulation induced by dopamine in cells expressing the human D4 receptor. nih.govtargetmol.commedchemexpress.eu
Mechanism of Action: The D4 receptor is a Gi/o-coupled receptor, meaning its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.gov By blocking the action of agonists like dopamine, L-750,667 prevents this decrease, thereby "reversing" the inhibition of cAMP accumulation. nih.govtargetmol.com
Potency: The concentration of L-750,667 required to produce a half-maximal effect (EC50) in reversing dopamine-induced inhibition of cAMP accumulation in hD4 HEK cells is 80 nM. nih.gov
| Functional Assay Data for L-750,667 | |
| Assay | Finding |
| cAMP Accumulation | Reverses dopamine-induced inhibition of cAMP. nih.govtargetmol.commedchemexpress.eu |
| EC50 (cAMP reversal) | 80 nM nih.gov |
Gene Expression and Protein Analysis Techniques (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for MITF, Western Blot for ERK phosphorylation)
To understand the downstream signaling pathways affected by L-750,667, researchers utilize techniques to measure changes in gene and protein expression.
Detailed Research Findings:
Gene Expression (MITF): Studies have investigated the role of dopamine D4 receptor antagonists, such as L-750,667, in regulating the expression of microphthalmia-associated transcription factor (MITF). researchgate.net MITF is a key regulator of melanocyte development and melanogenesis. nih.govfrontiersin.org Downregulation of MITF has been associated with the inhibition of melanogenesis. researchgate.net
Protein Analysis (ERK Phosphorylation): The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in various cellular processes. nih.gov Western blot analysis is a standard technique to measure the phosphorylation status of proteins like ERK. tesisenred.netresearchgate.net Activation of the D4 receptor can modulate ERK phosphorylation. As an antagonist, L-750,667 can block these effects. For instance, some studies show that D4 receptor antagonists can inhibit melanogenesis through the transcriptional downregulation of MITF via the ERK signaling pathway. researchgate.net
Morphological Profiling with Cell Painting Assays
Cell Painting is a high-content, image-based assay used for morphological profiling. nih.gov It employs a multiplexed set of fluorescent dyes to stain various cellular compartments, allowing for the quantitative measurement of hundreds to thousands of morphological features. nih.govkolaido.com This technique can provide a detailed "fingerprint" of the cellular state in response to a compound like L-750,667.
Detailed Research Findings:
While specific Cell Painting data for L-750,667 is not extensively published in the provided context, the methodology is highly applicable. A study involving morphological profiling listed L-750,667 trihydrochloride in its appendix, suggesting its inclusion in broader screening efforts. tu-dortmund.de
The principle of the assay involves treating cells with the compound, staining with a cocktail of dyes that label components like the nucleus, cytoplasm, mitochondria, and cytoskeleton, followed by automated microscopy and image analysis. nih.gov The resulting morphological profile can be compared to those of reference compounds with known mechanisms of action to infer the biological effects of the test compound. nih.gov
In Vitro and In Vivo Preclinical Model Systems
The evaluation of L-750,667 extends to more complex biological systems to understand its effects in a more physiologically relevant context.
Detailed Research Findings:
Q & A
Q. Methodological Notes
- cAMP assays : Use forskolin (10 μM) to stimulate baseline cAMP and measure changes via ELISA or BRET-based biosensors .
- Statistical rigor : Non-parametric tests like the Jonckheere-Terpstra test are recommended for dose-response behavioral data .
- Controls : Include D4R-negative cell lines and reference antagonists (e.g., L-745,870) to validate specificity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
